molecular formula C14H10Br2S3 B14188134 Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- CAS No. 854398-63-3

Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-

Cat. No.: B14188134
CAS No.: 854398-63-3
M. Wt: 434.2 g/mol
InChI Key: UZUSRFXDQATLTN-UHFFFAOYSA-N
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Description

Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two brominated thiophene rings attached to the central thiophene core via methylene bridges. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the bromination of 2,3,5-tribromothiophene, which is then debrominated to yield the desired compound . Another approach involves the use of metalation-alkylation reactions with electrophiles to form the brominated products .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale bromination and coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are utilized to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .

Properties

CAS No.

854398-63-3

Molecular Formula

C14H10Br2S3

Molecular Weight

434.2 g/mol

IUPAC Name

3,4-bis[(3-bromothiophen-2-yl)methyl]thiophene

InChI

InChI=1S/C14H10Br2S3/c15-11-1-3-18-13(11)5-9-7-17-8-10(9)6-14-12(16)2-4-19-14/h1-4,7-8H,5-6H2

InChI Key

UZUSRFXDQATLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC2=CSC=C2CC3=C(C=CS3)Br

Origin of Product

United States

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